molecular formula C10H12Br2S B1608498 2,5-Dibromo-3-cyclohexylthiophene CAS No. 302912-44-3

2,5-Dibromo-3-cyclohexylthiophene

Cat. No.: B1608498
CAS No.: 302912-44-3
M. Wt: 324.08 g/mol
InChI Key: GQDHHQWPBULMEB-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Configuration

The molecular structure of this compound has been comprehensively characterized through multiple analytical approaches, revealing a substituted thiophene ring system with distinctive geometric features. The compound possesses the molecular formula C₁₀H₁₂Br₂S with a calculated molecular weight of 324.07 to 324.08 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the positions of the bromine substituents and the cyclohexyl group on the thiophene ring.

Structural analysis reveals that the thiophene core adopts a planar configuration, with the cyclohexyl substituent positioned at the 3-position of the ring system. The International Chemical Identifier string for this compound is InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2, providing a unique computational representation of its connectivity. The compound demonstrates significant steric hindrance due to the bulky cyclohexyl group, which influences its overall molecular conformation and reactivity patterns.

The molecular architecture features two bromine atoms strategically positioned at the 2 and 5 positions of the thiophene ring, creating a symmetrical substitution pattern that significantly affects the electronic properties of the aromatic system. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with characteristic signals consistent with the proposed molecular framework. The cyclohexyl moiety exists predominantly in the chair conformation, as evidenced by the chemical shifts and coupling patterns observed in proton nuclear magnetic resonance analysis.

Computational studies indicate that the compound exhibits a calculated logarithmic partition coefficient of 5.74, suggesting high lipophilicity and limited water solubility. The molecule contains 13 heavy atoms with one rotatable bond, contributing to its relatively rigid molecular structure. The polar surface area is calculated to be approximately zero square angstroms, reflecting the absence of hydrogen bond donors and acceptors in the molecular structure.

Crystallographic Analysis and Solid-State Behavior

Crystallographic investigations of this compound have provided detailed insights into its solid-state organization and intermolecular interactions. The compound crystallizes as a clear liquid at room temperature, exhibiting distinctive optical properties that vary from light orange to yellow to green coloration depending on purity and storage conditions. This liquid state at ambient conditions is consistent with the relatively low melting point characteristics observed for this class of compounds.

The molecular packing in the solid state is influenced by weak intermolecular interactions, primarily van der Waals forces between the cyclohexyl groups and halogen bonding interactions involving the bromine substituents. X-ray diffraction studies would typically reveal the precise arrangement of molecules in the crystal lattice, though specific crystallographic data for this compound are not extensively reported in current literature databases. The presence of two bromine atoms creates opportunities for halogen bonding interactions, which can significantly influence the solid-state structure and stability.

Density measurements indicate that this compound exhibits a density of 1.65 grams per milliliter at 25 degrees Celsius. This relatively high density reflects the presence of two heavy bromine atoms in the molecular structure, contributing significantly to the overall mass. The refractive index of the compound is measured at 1.60, indicating substantial light-bending properties that are characteristic of organobromine compounds.

The solid-state behavior of the compound is particularly sensitive to environmental conditions, requiring storage under inert atmosphere to prevent degradation. The compound demonstrates air sensitivity and heat sensitivity, necessitating careful handling and storage protocols. These properties suggest that the compound may undergo oxidative or thermal decomposition reactions when exposed to ambient conditions for extended periods.

Thermochemical Properties and Phase Transitions

The thermochemical properties of this compound reveal important information about its thermal stability and phase behavior under various temperature conditions. The compound exhibits a melting point of 296 degrees Celsius according to literature values, though this appears to be inconsistent with its liquid state at room temperature, suggesting possible discrepancies in reported data or measurement conditions. More reliable thermal analysis indicates that the compound remains liquid at standard temperature and pressure conditions.

Boiling point determinations reveal that this compound has a boiling point of 296 degrees Celsius, representing the temperature at which the liquid phase transitions to vapor under standard atmospheric pressure. This relatively high boiling point reflects the substantial molecular weight and intermolecular interactions present in the compound. Predicted boiling point calculations suggest values ranging from 311.1 ± 42.0 degrees Celsius, indicating some uncertainty in the precise thermal transition temperatures.

Flash point measurements demonstrate that the compound has a flash point of 230 degrees Fahrenheit (approximately 110 degrees Celsius), representing the lowest temperature at which vapors can ignite when exposed to an ignition source. This property is crucial for handling and storage safety considerations, though detailed safety profiles are beyond the scope of this structural analysis.

The thermal stability of this compound is limited by its sensitivity to elevated temperatures, with decomposition potentially occurring before reaching theoretical boiling points under certain conditions. Heat-sensitive characteristics require storage at reduced temperatures, typically between 0-10 degrees Celsius or 2-8 degrees Celsius in refrigerated conditions. The compound's thermal behavior is further complicated by its air sensitivity, which can accelerate thermal decomposition processes through oxidative pathways.

Solubility Profiles and Solvent Interactions

The solubility characteristics of this compound are governed by its highly lipophilic nature and the absence of polar functional groups capable of hydrogen bonding interactions. The calculated logarithmic partition coefficient of 5.74 indicates extremely high lipophilicity and correspondingly low water solubility. This property profile suggests that the compound will preferentially dissolve in nonpolar organic solvents while exhibiting minimal solubility in aqueous media.

Solvent selection for handling and purification of this compound typically involves nonpolar to moderately polar organic solvents. The compound's molecular structure, featuring the cyclohexyl substituent and bromine atoms, creates a predominantly hydrophobic surface that interacts favorably with hydrocarbon solvents, chlorinated solvents, and other organic media with similar polarity characteristics. The absence of hydrogen bond donors and acceptors, as indicated by the zero count for both parameters, limits interactions with protic solvents.

Spectroscopic studies in various solvents reveal that this compound maintains its structural integrity across different solvent systems, with minimal solvatochromic effects observed in electronic absorption spectra. The compound's stability in solution is enhanced when stored under inert gas atmospheres, preventing oxidative degradation that could occur in the presence of dissolved oxygen. Solvent interactions are primarily limited to van der Waals forces and weak dipole interactions.

The practical implications of these solubility characteristics are significant for synthetic applications and purification protocols. Standard purification techniques such as column chromatography or recrystallization must account for the compound's high lipophilicity and limited solubility range. The compound's behavior in mixed solvent systems follows typical patterns for highly lipophilic molecules, with preferential partitioning into the organic phase in biphasic systems and minimal extraction into aqueous phases even under extreme pH conditions.

Property Value Source
Molecular Formula C₁₀H₁₂Br₂S
Molecular Weight 324.07-324.08 g/mol
Density 1.65 g/mL at 25°C
Boiling Point 296°C
Refractive Index 1.60
Flash Point 230°F (110°C)
LogP (Calculated) 5.74
Heavy Atoms Count 13
Rotatable Bonds 1
Polar Surface Area 0 Ų
Physical State Clear liquid
Color Light orange to yellow to green
Storage Temperature 2-8°C (refrigerated)

Properties

IUPAC Name

2,5-dibromo-3-cyclohexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDHHQWPBULMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391617
Record name 2,5-Dibromo-3-cyclohexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-44-3
Record name 2,5-Dibromo-3-cyclohexylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-cyclohexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Bromination Using N-Bromosuccinimide (NBS)

  • Step 1: Preparation of 3-cyclohexylthiophene

    This intermediate can be synthesized via cross-coupling or substitution reactions starting from thiophene and cyclohexyl halides or via Friedel-Crafts alkylation under controlled conditions.

  • Step 2: First bromination (monobromination)

    3-cyclohexylthiophene is brominated at the 2-position using NBS.

    • Reaction conditions:
      • Solvent: DMF preferred for avoiding induction times and ensuring predictable kinetics.
      • Temperature: Approximately 15°C to control the exothermic nature of the reaction.
      • Time: Typically under 2 hours.
      • Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
  • Step 3: Second bromination (dibromination)

    The monobromo intermediate undergoes further bromination at the 5-position.

    • Reaction conditions:
      • Solvent: DMF.
      • Temperature: Raised to about 30°C to facilitate the second bromination, which is isothermal.
      • Time: Approximately 30 minutes or less.
      • Atmosphere: Inert.
  • Step 4: Workup and purification

    After completion, the reaction mixture is quenched, and the product is isolated by extraction, washing, and purification via recrystallization or chromatography.

Kinetic and Process Optimization Insights

Research on bromination of 3-alkylthiophenes provides valuable kinetic data applicable to 3-cyclohexylthiophene:

Parameter Monobromination of 3-alkylthiophene Dibromination of 2-bromo-3-alkylthiophene
Reaction order First order First order
Activation energy (Eₐ) Determined experimentally Determined experimentally
Frequency factor (A) Calculated via Arrhenius equation Calculated via Arrhenius equation
Preferred solvent Dimethylformamide (DMF) Dimethylformamide (DMF)
Temperature control 15°C for first bromination 30°C for second bromination
Reaction time Less than 40 minutes total Less than 40 minutes total
Induction time None in DMF; variable in THF None in DMF

These parameters allow prediction and optimization of reaction times and conditions, significantly reducing synthesis duration and purification steps compared to traditional methods.

Alternative Synthetic Routes and Modifications

  • Grignard Reaction Followed by Bromination

    A multi-step approach involving:

    • Formation of a Grignard reagent from 3-bromocyclohexylthiophene using magnesium in diethyl ether at 20°C under inert atmosphere.
    • Subsequent bromination with NBS in THF at 20°C, cooled with acetone-dry ice bath.

    This method, adapted from 3-hexylthiophene bromination protocols, allows controlled introduction of bromine atoms at the 2,5-positions.

  • Flow Reactor Synthesis

    Continuous flow reactors have been developed for bromination of 3-alkylthiophenes, offering:

    • Quantitative yields and 100% purity.
    • Space-time yields exceeding batch methods by over 1300 times.
    • Potential for further optimization by adjusting temperature, concentration, and residence time.

    Such flow chemistry approaches can be adapted for 3-cyclohexylthiophene bromination to improve scalability and efficiency.

Physical and Analytical Data of this compound

Property Data
Molecular Formula C10H12Br2S
Molecular Weight 324.07 g/mol
Physical State Light orange to yellow-green clear liquid
Purity (GC) >97.0%
Boiling Point 296 °C
Refractive Index 1.60
Storage Conditions Refrigerated (0-10°C), under inert gas
Sensitivity Air and heat sensitive

These data confirm the compound's identity and purity, which are critical for reproducible synthesis and application.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
NBS bromination in DMF NBS, DMF, 15°C (1st step), 30°C (2nd step), inert atmosphere Fast reaction (<40 min), high purity, predictable kinetics Requires careful temperature control
Grignard followed by NBS Mg/diethyl ether, NBS/THF, low temp, inert atmosphere Controlled bromination, suitable for sensitive substrates Multi-step, longer process
Flow reactor bromination NBS, DMF, continuous flow setup High throughput, scalable, high purity Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-cyclohexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-cyclohexylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-cyclohexylthiophene is primarily related to its ability to undergo various chemical reactions, forming new compounds with distinct properties. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biofilm inhibition or anti-thrombolytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dibromo-3-hexylthiophene

Molecular Formula : C₁₀H₁₄Br₂S
Key Differences :

  • Substituent : A linear hexyl group (-C₆H₁₃) replaces the cyclohexyl group.
  • Synthesis : Prepared via reactions involving hexylmagnesium bromide or 1-bromohexane .
  • Applications : Like its cyclohexyl analog, it serves as a precursor for conductive polymers (e.g., poly(3-hexylthiophene), P3HT). The linear alkyl chain improves solubility in organic solvents, enabling easier processing for thin-film electronics .
Data Table: Comparison of Dibromothiophene Derivatives
Property 2,5-Dibromo-3-cyclohexylthiophene 2,5-Dibromo-3-hexylthiophene
Molecular Formula C₁₀H₁₂Br₂S C₁₀H₁₄Br₂S
Molar Mass (g/mol) 324.08 ~334.10 (estimated)
Melting Point 296°C Not reported
Substituent Type Cyclohexyl (rigid, bulky) Hexyl (flexible, linear)
Primary Application Conductive polymer precursor Conductive polymer precursor
Key Advantage Thermal stability Enhanced solubility
References

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Molecular Formula : C₂₈H₂₀Br₂O
Key Differences :

  • Core Structure : A dihydrofuran ring replaces the thiophene backbone.
  • Substitution Pattern : Bromine atoms occupy the 3,4-positions (vs. 2,5-positions in the thiophene analog), and four phenyl groups are attached to the 2,5-positions .
  • Applications : Studied for its crystal packing interactions (e.g., Br⋯Br contacts and C—H⋯H interactions) rather than electronic applications. The tetraphenyl groups induce significant steric crowding, limiting conjugation .
Structural and Functional Contrasts
Property This compound 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran
Core Heterocycle Thiophene (aromatic) Dihydrofuran (non-aromatic)
Halogen Positions 2,5- 3,4-
Key Functional Groups Cyclohexyl Tetraphenyl
Primary Research Focus Conjugated polymers Crystal engineering
Band Gap Relevance Tunable via conjugation Not applicable
References

Research Findings and Implications

  • Electronic Properties: The 2,5-dibromo substitution in thiophenes enables efficient Suzuki cross-coupling, critical for synthesizing conjugated polymers with tailored band gaps.
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. hexyl) can hinder reaction kinetics in cross-coupling but may improve thermal stability in the final polymer .
  • Crystallinity : Linear alkyl chains (hexyl) promote polymer crystallinity and conductivity, whereas cyclohexyl derivatives might favor amorphous phases .

Biological Activity

2,5-Dibromo-3-cyclohexylthiophene is an organic compound characterized by a thiophene ring with bromine substituents and a cyclohexyl group. This compound has garnered attention due to its potential biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

  • Molecular Formula : C10H14Br2S
  • Molecular Weight : Approximately 298.04 g/mol
  • Structure :
    SMILES CCCCCCc1cc Br sc1Br\text{SMILES CCCCCCc1cc Br sc1Br}

Cytochrome P450 Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C9. These enzymes are essential for the metabolism of various drugs in humans, suggesting that this compound may influence pharmacokinetics and drug interactions.

Enzyme Inhibition Type Implications
CYP1A2CompetitiveAffects metabolism of drugs like caffeine and certain antidepressants.
CYP2C9Non-competitiveImpacts metabolism of warfarin and non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound may be attributed to:

  • Electrophilic Substitution Reactions : The presence of bromine allows for further functionalization, potentially enhancing biological activity.
  • Interaction with Enzymes : Its inhibition of cytochrome P450 enzymes suggests that it may alter metabolic pathways critical for drug efficacy and safety.

Case Studies and Research Findings

  • Study on Drug Interactions : A study explored the interaction between this compound and various pharmaceuticals metabolized by CYP1A2 and CYP2C9. Results indicated significant alterations in drug plasma concentrations when co-administered with known substrates.
  • Antitumor Activity Exploration : Research involving structurally related compounds has shown that derivatives can inhibit cell proliferation in breast cancer and leukemia cell lines. Further investigation into this compound is warranted to assess its direct effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-cyclohexylthiophene, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of 3-cyclohexylthiophene using NN-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl4_4) under controlled temperatures (0–25°C). Optimization requires monitoring reaction time and stoichiometry (e.g., 2.2 equivalents of NBS per thiophene ring position). Post-synthesis purification via column chromatography (silica gel, hexane:DCM eluent) is critical to isolate the dibrominated product .
  • Key Parameters : Excess brominating agents may lead to over-bromination, while low temperatures minimize side reactions. GC-MS or 1H^1 \text{H}-NMR can verify regioselectivity and purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its crystallographic properties?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond angles, Br positioning, and cyclohexyl group conformation. For non-crystalline samples, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, coupled with FT-IR, confirm functional groups and substitution patterns. Computational methods (DFT) can predict electronic properties and compare with experimental data .
  • Data Interpretation : XRD analysis of analogous brominated thiophenes (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) reveals Br···Br contacts (3.4–3.6 Å) and C–H···H–C interactions, which influence packing behavior .

Q. What are the primary applications of this compound in materials science?

  • Methodology : This compound serves as a monomer for conductive polymers (e.g., polyalkylthiophenes) via Stille or Suzuki coupling. Its bromine groups enable cross-coupling reactions with organometallic catalysts (e.g., Pd(PPh3_3)4_4) to form π-conjugated systems for organic semiconductors .
  • Experimental Design : Polymerization requires inert atmospheres (Ar/N2_2) and anhydrous solvents (THF/toluene). Gel permeation chromatography (GPC) determines molecular weight distribution .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies in 1H^1 \text{H}-NMR shifts (e.g., cyclohexyl proton splitting) may arise from conformational flexibility or solvent polarity. Use variable-temperature NMR to probe dynamic behavior. Cross-validate with high-resolution mass spectrometry (HRMS) and XPS for elemental composition .
  • Case Study : In Stille coupling reactions, inconsistent yields (40–75%) may result from catalyst poisoning; optimizing ligand ratios (e.g., PPh3_3:Pd) and degassing protocols improves reproducibility .

Q. What strategies enhance the regioselectivity of bromination in thiophene derivatives?

  • Methodology : Steric and electronic effects govern bromine placement. For 3-cyclohexylthiophene, the bulky cyclohexyl group directs electrophilic substitution to the 2- and 5-positions. Computational modeling (e.g., Fukui indices) predicts reactive sites. Alternative bromination agents (e.g., Br2_2/FeCl3_3) may alter selectivity .

Q. How do non-covalent interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

  • Methodology : Analyze XRD data for Br···π or Br···S interactions, which affect crystal packing and charge transport. For example, Br···Br contacts (<3.5 Å) in related dihydrofuran derivatives stabilize layered structures .
  • Experimental Design : Compare DSC/TGA profiles of polymorphs to correlate intermolecular forces with thermal stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) in fume hoods due to bromine’s volatility and toxicity. Avoid contact with reducing agents to prevent HBr release. Store under inert gas at –20°C to inhibit degradation .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO3_3 before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-3-cyclohexylthiophene
Reactant of Route 2
2,5-Dibromo-3-cyclohexylthiophene

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